N-(tert-butyl)-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-hydroxybenzylidene)hydrazino]propanamide
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Overview
Description
3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is a complex organic compound that features a benzisothiazole moiety, a hydrazone linkage, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE typically involves multiple steps:
Formation of the Benzisothiazole Moiety: The benzisothiazole ring system can be synthesized through the cyclization of ortho-aminothiophenol with a suitable carboxylic acid derivative.
Hydrazone Formation: The hydrazone linkage is formed by reacting the benzisothiazole derivative with hydrazine hydrate under acidic or basic conditions.
Propanamide Group Introduction: The final step involves the acylation of the hydrazone intermediate with 2-methyl-2-propanyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide or benzisothiazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted amides and benzisothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe or inhibitor for studying enzyme functions, particularly those involving sulfur-containing moieties.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties can be explored for the development of new drugs, especially those targeting specific enzymes or receptors.
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzisothiazole moiety can interact with sulfur-containing enzymes, while the hydrazone linkage can form reversible covalent bonds with nucleophilic sites on proteins or DNA. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazole Derivatives: Compounds such as 1,2-benzisothiazol-3(2H)-one and its derivatives.
Hydrazone Derivatives: Compounds like phenylhydrazones and their analogs.
Propanamide Derivatives: Compounds such as N-(2-methyl-2-propanyl)propanamide and its derivatives.
Uniqueness
The uniqueness of 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE lies in its combination of a benzisothiazole moiety, a hydrazone linkage, and a propanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H24N4O4S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-tert-butyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(2-hydroxyphenyl)methylideneamino]amino]propanamide |
InChI |
InChI=1S/C21H24N4O4S/c1-21(2,3)23-19(27)12-13-25(22-14-15-8-4-6-10-17(15)26)20-16-9-5-7-11-18(16)30(28,29)24-20/h4-11,14,26H,12-13H2,1-3H3,(H,23,27)/b22-14+ |
InChI Key |
ZAOGMDQYCJFTLM-HYARGMPZSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC=CC=C3O |
Canonical SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
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